An In-Depth Technical Guide to 1-Methylamino-3-phenoxy-propan-2-ol: Chemical Properties and Structure
An In-Depth Technical Guide to 1-Methylamino-3-phenoxy-propan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylamino-3-phenoxy-propan-2-ol is a member of the aryloxypropanolamine class of compounds, a chemical scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization. Furthermore, it delves into the structure-activity relationships of related compounds and discusses its potential pharmacological implications, particularly in the context of beta-adrenergic receptor modulation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of the Aryloxypropanolamine Scaffold
The aryloxypropanolamine framework is a cornerstone in the development of a multitude of pharmaceutical agents, most notably the class of drugs known as beta-blockers.[1] These compounds have revolutionized the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[2][3] The general structure consists of an aromatic ring linked through an ether oxygen to a propan-2-ol backbone, which in turn bears an amino group.[1] The nature of the aromatic moiety, the substituents on the amino group, and the stereochemistry of the chiral center in the propanol chain are all critical determinants of the pharmacological activity, selectivity, and pharmacokinetic profile of these molecules.[4][5] 1-Methylamino-3-phenoxy-propan-2-ol, with its fundamental and unsubstituted phenoxy and methylamino groups, represents a parent structure within this class, making its study essential for understanding the foundational structure-activity relationships.
Chemical Structure and Stereochemistry
The chemical structure of 1-Methylamino-3-phenoxy-propan-2-ol is characterized by a central propan-2-ol chain. A phenoxy group is attached at the 3-position, and a methylamino group is located at the 1-position.
Molecular Formula: C₁₀H₁₅NO₂[4]
Molecular Weight: 181.23 g/mol
Chemical Identifiers:
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SMILES: CNCC(O)COc1ccccc1
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InChI: InChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
A critical feature of the 1-Methylamino-3-phenoxy-propan-2-ol structure is the presence of a chiral center at the C2 position of the propanol backbone. This results in the existence of two enantiomers, (R)- and (S)-1-Methylamino-3-phenoxy-propan-2-ol. The stereochemistry at this center is known to be a crucial factor in the biological activity of aryloxypropanolamine-based drugs, with one enantiomer often exhibiting significantly higher potency than the other.[6]
Caption: 2D Chemical Structure of 1-Methylamino-3-phenoxy-propan-2-ol.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Melting Point | Solid at room temperature | [7] |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | General chemical principles |
| pKa | The secondary amine is expected to have a pKa in the range of 9-10. | General chemical principles |
Synthesis and Purification
The synthesis of aryloxypropanolamines like 1-Methylamino-3-phenoxy-propan-2-ol typically follows a well-established synthetic route. This pathway generally involves two key steps: the formation of an epoxide intermediate and the subsequent ring-opening of the epoxide with the desired amine.
4.1. General Synthetic Pathway
A common and efficient method for the synthesis of 1-Methylamino-3-phenoxy-propan-2-ol involves the reaction of phenol with epichlorohydrin in the presence of a base, followed by the reaction of the resulting epoxide with methylamine.
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Step 1: Synthesis of 1-phenoxy-2,3-epoxypropane. Phenol is deprotonated by a base, such as sodium hydroxide, to form sodium phenoxide. The phenoxide then acts as a nucleophile, attacking the least hindered carbon of epichlorohydrin in a Williamson ether synthesis. The subsequent intramolecular nucleophilic substitution leads to the formation of the epoxide ring.
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Step 2: Synthesis of 1-Methylamino-3-phenoxy-propan-2-ol. The synthesized 1-phenoxy-2,3-epoxypropane is then subjected to a nucleophilic ring-opening reaction with methylamine. The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide, yielding the final product.
Caption: General synthetic workflow for 1-Methylamino-3-phenoxy-propan-2-ol.
4.2. Experimental Protocol Considerations
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Causality in Reagent Selection: The choice of a base in the first step is critical. A strong base like sodium hydroxide is required to fully deprotonate the phenol, ensuring a high yield of the phenoxide intermediate. The use of a protic solvent like ethanol or water can facilitate the reaction.
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Self-Validating System: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
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Purification: The crude product can be purified by column chromatography on silica gel, using a suitable solvent system such as a mixture of dichloromethane and methanol, or by recrystallization.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized 1-Methylamino-3-phenoxy-propan-2-ol.
5.1. Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:
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Aromatic protons (phenyl group): ~6.8-7.3 ppm (multiplet, 5H)
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-OCH₂- protons: ~3.9-4.1 ppm (multiplet, 2H)
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-CH(OH)- proton: ~3.8-4.0 ppm (multiplet, 1H)
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-CH₂-N- protons: ~2.7-2.9 ppm (multiplet, 2H)
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-NH- proton: Variable, broad singlet
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-NCH₃ protons: ~2.4 ppm (singlet, 3H)
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-OH proton: Variable, broad singlet
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:
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Aromatic carbons: ~114-158 ppm
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-OCH₂- carbon: ~70 ppm
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-CH(OH)- carbon: ~68 ppm
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-CH₂-N- carbon: ~55 ppm
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-NCH₃ carbon: ~36 ppm
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:
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O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹
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N-H stretch (secondary amine): Moderate band around 3300-3500 cm⁻¹
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C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹
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C=C stretch (aromatic): ~1450-1600 cm⁻¹
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C-O stretch (ether and alcohol): ~1050-1250 cm⁻¹
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 181. The fragmentation pattern will likely involve cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) and the loss of water from the molecular ion.[8]
Caption: Analytical workflow for the characterization of 1-Methylamino-3-phenoxy-propan-2-ol.
Biological Activity and Toxicological Profile
6.1. Predicted Biological Activity: A Beta-Blocker Candidate?
Based on its structural similarity to a large class of known beta-adrenergic receptor antagonists (beta-blockers), 1-Methylamino-3-phenoxy-propan-2-ol is predicted to exhibit activity at these receptors.[1] The key pharmacophoric features for beta-blocker activity are present: an aromatic ring connected to a propanolamine side chain.[5]
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Structure-Activity Relationship (SAR) Insights:
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The aryloxypropanolamine core is a classic feature of many beta-blockers.[1][4]
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The secondary amine is crucial for activity. The nature of the substituent on the nitrogen influences potency and selectivity. In this case, the methyl group is a relatively small substituent. Larger, branched alkyl groups like isopropyl or tert-butyl on the nitrogen generally lead to higher beta-blocking potency.[4][5]
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The unsubstituted phenoxy ring suggests that the compound may be a non-selective beta-blocker, meaning it could block both β₁ and β₂ adrenergic receptors.[2] Selectivity for β₁ receptors (cardioselectivity) is often conferred by specific substitutions at the para-position of the aromatic ring.[4][9]
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6.2. Toxicological Profile
For a related compound, 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-, studies have shown moderate acute oral toxicity in animal models.[5] However, it is crucial to emphasize that the toxicological profile of 1-Methylamino-3-phenoxy-propan-2-ol must be determined through specific in vitro and in vivo studies.
General Handling Precautions: As with any research chemical with an incomplete toxicological profile, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
1-Methylamino-3-phenoxy-propan-2-ol serves as a foundational molecule within the pharmacologically significant class of aryloxypropanolamines. Its straightforward synthesis and well-defined structure make it an excellent candidate for further investigation and as a starting point for the development of novel therapeutic agents. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties and conducting a thorough evaluation of its pharmacological and toxicological profile. Such studies will be invaluable for elucidating more detailed structure-activity relationships and for exploring the full therapeutic potential of this and related compounds.
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